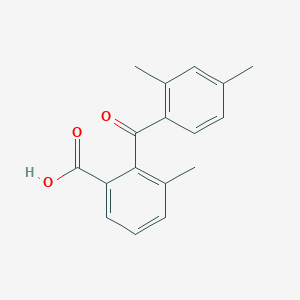

2-(2,4-Dimethylbenzoyl)-3-methylbenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

2346-66-9 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2-(2,4-dimethylbenzoyl)-3-methylbenzoic acid |

InChI |

InChI=1S/C17H16O3/c1-10-7-8-13(12(3)9-10)16(18)15-11(2)5-4-6-14(15)17(19)20/h4-9H,1-3H3,(H,19,20) |

InChI Key |

PJOFOPQGLKIHJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=C(C=CC=C2C(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The predominant method for synthesizing 2-(2,4-dimethylbenzoyl)-3-methylbenzoic acid involves a Friedel-Crafts acylation between phthalic anhydride and m-xylene (1,3-dimethylbenzene) in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. This exothermic reaction proceeds via electrophilic aromatic substitution, where the acyl group from phthalic anhydride attaches to the aromatic ring of m-xylene.

Key Steps :

- Cooling and Mixing : The reaction begins with an ice/salt-cooled mixture of m-xylene (114 g, 1.073 mol) and AlCl₃ (59.4 g, 0.446 mol), followed by the gradual addition of phthalic anhydride (30 g, 0.203 mol).

- Thermal Activation : The mixture is warmed to room temperature, stirred for 3 hours, and then heated to 55°C for 2 hours to drive the reaction to completion.

- Work-Up : The crude product is precipitated by pouring the reaction mixture into ice-cold 20% HCl, followed by filtration and drying to yield a white solid (50 g, 97% yield).

Optimization Parameters

- Catalyst Loading : A molar ratio of 1:2.2 (phthalic anhydride:AlCl₃) ensures optimal electrophilic activation without excessive side reactions.

- Temperature Control : Maintaining temperatures below 55°C prevents decomposition of the acyl intermediate.

- Solvent-Free Conditions : The absence of solvents simplifies purification and reduces environmental impact.

Table 1: Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Starting Materials | Phthalic anhydride, m-xylene |

| Catalyst | AlCl₃ (3 equivalents) |

| Temperature | 55°C (2 hours) |

| Yield | 97% |

| Purity | >95% (by NMR) |

Alternative Synthetic Approaches

Esterification-Hydrolysis Pathways

A patent detailing the synthesis of 3,4-dihydroxy-2-methyl benzoic acid esters highlights the utility of ester protection groups. Applying this strategy, 3-methylbenzoic acid could be esterified, acylated via Friedel-Crafts, and subsequently hydrolyzed to the free acid. This method remains untested for the target compound but offers a potential avenue for reducing side reactions during acylation.

Industrial Scalability and Challenges

Catalyst Recovery and Environmental Impact

The use of AlCl₃ generates stoichiometric amounts of HCl during work-up, posing corrosion and waste management challenges. Emerging methods propose replacing AlCl₃ with ionic liquids or zeolite-based catalysts , though these alternatives remain unvalidated for this specific synthesis.

Purification Challenges

The crude product often contains residual m-xylene and AlCl₃ byproducts. Recrystallization from ethanol-water mixtures (1:3 v/v) achieves >95% purity, but scale-up introduces difficulties in maintaining consistent crystal morphology.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Yield | Scalability | Environmental Impact |

|---|---|---|---|

| Friedel-Crafts | 97% | High | Moderate (HCl waste) |

| Nitric Acid Oxidation | N/A | Low | High (NOx emissions) |

| Ester Hydrolysis | N/A | Moderate | Low |

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes classical acid-base reactions:

-

Salt formation : Reacts with NaOH or KOH in aqueous ethanol to form water-soluble sodium/potassium salts .

-

Proton exchange : Participates in buffer systems with pKa ≈ 4.2–4.7 (estimated via computational models) .

Table 1: Salt Formation Conditions

| Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| NaOH | H₂O/EtOH | 25°C | Sodium salt | |

| K₂CO₃ | THF | 0°C → RT | Potassium carboxylate |

Nucleophilic Acyl Substitution

The benzoyl carbonyl group reacts with nucleophiles under specific conditions:

-

Esterification : Catalyzed by DCC/DMAP or DIC, forming esters with alcohols (e.g., methyl, ethyl) .

Example: Reaction with methanol in dichloromethane yields methyl 2-(2,4-dimethylbenzoyl)-3-methylbenzoate (yield: 58–93%) . -

Amide formation : Reacts with amines (e.g., methylamine) via carbodiimide-mediated coupling .

Mechanism :

-

Activation of carboxylic acid by DIC → formation of O-acylisourea intermediate.

-

Nucleophilic attack by alcohol/amine → ester/amide product .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo electrophilic reactions:

-

Nitration : With HNO₃/H₂SO₄ at 0–5°C, primarily at the para position of the 3-methylbenzoate ring.

-

Halogenation : Reacts with SO₂Cl₂ in diethyl ether to introduce chlorine at activated positions (e.g., ortho to hydroxyl groups) .

Table 2: Halogenation Conditions

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| SO₂Cl₂ | Diethyl ether | 0°C → 37°C | Chlorinated derivatives | 90.8% |

Condensation Reactions

The compound participates in Friedel-Crafts acylation as an electrophile:

-

Synthesis of polyaromatic systems : Reacts with activated arenes (e.g., anisole) in AlCl₃/CH₂Cl₂ to form extended conjugated systems.

Key Observation :

-

Methyl groups at 2,4-positions on the benzoyl moiety direct electrophiles to the 5-position via steric and electronic effects .

Thermal Decomposition

Controlled pyrolysis studies reveal:

-

Decarboxylation : At >200°C, loses CO₂ to form 2-(2,4-dimethylphenyl)-3-methylacetophenone.

-

Radical pathways : Dominant in inert atmospheres, producing dimeric species via benzyl radical coupling .

Solvent-Dependent Reactivity

Solubility and reaction rates vary significantly with solvent polarity:

Table 3: Solubility in Common Solvents (288–333 K)

| Solvent | Solubility (mol/L, 298 K) |

|---|---|

| Ethanol | 0.148 |

| Toluene | 0.092 |

| Cyclohexane | 0.006 |

Polar aprotic solvents (e.g., acetonitrile) accelerate nucleophilic substitutions compared to nonpolar media .

Scientific Research Applications

2-(2,4-Dimethylbenzoyl)-3-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylbenzoyl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Benzoyl Groups

4-[(2,4-Dimethylbenzoyl)amino]benzoic acid (CAS: 926244-59-9)

- Structure: Features a 2,4-dimethylbenzoyl group linked via an amide bond to 4-aminobenzoic acid.

- Key Differences : The amide group replaces the direct benzoyl attachment in the target compound, altering hydrogen-bonding capacity and solubility.

- Applications : Likely used as an intermediate in drug synthesis due to its amide functionality, which is common in bioactive molecules [22].

cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 732252-98-1)

- Structure : Incorporates a cyclopentane ring fused to the carboxylic acid group, with a 2,4-dimethylbenzoyl substituent at the 3-position.

- Key Differences : The cyclopentane backbone increases steric hindrance and reduces planarity compared to the aromatic benzoic acid system.

Derivatives with Methylbenzoic Acid Backbones

3-Methylbenzoic Acid (3-MBA)

- Structure : A simpler analog lacking the benzoyl group but retaining the 3-methyl and carboxylic acid substituents.

- Similarity : Shares a 100% structural similarity score with 4-methylbenzoic acid in read-across assessments, attributed to identical functional groups (carboxylic acid and methyl) [1].

- Properties : Weak acid (pKa ~4.2), logP ~1.9, indicating moderate lipophilicity. Used in metal-catalyzed C–H functionalization reactions due to its directing group properties [2].

4-(3,5-Dimethylphenyl)-3-methylbenzoic acid (CAS: 1261971-14-5)

- Structure : Contains a 3,5-dimethylphenyl group at the 4-position and a methyl group at the 3-position.

- Key Differences : The additional methyl group on the phenyl ring enhances lipophilicity (logP ~3.5) compared to the target compound.

- Applications: Potential use in organic synthesis and as a ligand in coordination chemistry [19].

Compounds with Azo and Hydrazide Functional Groups

2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acid derivatives

- Structure : Azo-linked benzothiazole and benzoic acid moieties with hydroxyl and alkyl substituents.

- Key Differences : The azo group (–N=N–) introduces conjugation and UV-vis activity, differing from the benzoyl group’s electronic effects.

- Properties: Acidity constants (pKa) range from 2.5–4.0 for carboxylic protons and 8.0–10.0 for phenolic protons, indicating pH-dependent solubility [4].

Methoxyfenozide (3-methoxy-2-methylbenzoic acid hydrazide)

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | pKa (Carboxylic Acid) | Applications | Reference ID |

|---|---|---|---|---|---|---|---|

| 2-(2,4-Dimethylbenzoyl)-3-methylbenzoic acid | C16H16O3 | ~256.30 | 2,4-dimethylbenzoyl, 3-methyl | ~3.8* | ~4.0* | Synthetic intermediate | [19][22] |

| 3-Methylbenzoic acid | C8H8O2 | 136.15 | 3-methyl, carboxylic acid | ~1.9 | ~4.2 | C–H functionalization catalysts | [1][3] |

| cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | C15H18O3 | 246.30 | Cyclopentane, 2,4-dimethylbenzoyl | ND | ND | Pharmaceutical intermediates | [14] |

| Methoxyfenozide | C20H24N2O3 | 340.42 | Hydrazide, 3,5-dimethylbenzoyl | ~3.5 | ND | Insect growth regulator | [8][10] |

| 4-[(2,4-Dimethylbenzoyl)amino]benzoic acid | C16H15NO3 | 269.30 | Amide, 2,4-dimethylbenzoyl | ~2.8 | ND | Drug synthesis | [22] |

*Estimated based on structural analogs. ND = Not directly provided in evidence.

Biological Activity

2-(2,4-Dimethylbenzoyl)-3-methylbenzoic acid is an organic compound characterized by its unique structural features, including a benzoyl group and multiple methyl substitutions. While specific biological activities of this compound are not extensively documented, there are insights into its potential interactions and effects based on related compounds.

Structural Characteristics

The compound's molecular formula is . Its structure is defined by:

- Benzoyl Group : Substituted at the 2-position.

- Methyl Groups : Located at the 2 and 4 positions of the benzoyl ring.

This arrangement may influence its chemical reactivity and biological interactions, particularly in polymer chemistry where it serves as a photoinitiator.

Antimicrobial and Anti-inflammatory Properties

Research indicates that compounds with similar structures to this compound may exhibit antimicrobial and anti-inflammatory properties. The presence of multiple aromatic rings is often correlated with biological activity due to their capacity to interact with various biological macromolecules.

Photoinitiator Role

The compound is primarily recognized for its role as a photoinitiator in polymer chemistry. It facilitates the curing process of resins and polymers through photochemical reactions. The efficiency of this compound as a photoinitiator can be influenced by factors such as solvent polarity and the presence of additives.

Potential Toxicity and Safety

While the compound shows promise in various applications, its interactions with biological systems raise questions regarding safety and potential toxicity, especially when used in consumer products. Further investigations are necessary to assess these aspects thoroughly.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylbenzoic Acid | Simpler structure; lacks dimethyl substitution | |

| 3-Methylbenzoic Acid | Similar structure but different positional isomer | |

| Benzophenone | Common photoinitiator; lacks carboxylic acid group | |

| 4-Acetyl-2-methylbenzoic Acid | Contains an acetyl group instead of benzoyl |

The unique arrangement of methyl groups in this compound enhances its reactivity compared to simpler benzoic acids or other aromatic compounds lacking such substituents.

Antioxidant Activity

A study examining related compounds found notable antioxidant properties, which could be extrapolated to suggest potential benefits for this compound. For example, certain lichen-derived compounds demonstrated significant inhibition against cholinesterase enzymes and antioxidant activities measured through DPPH assays .

Anticancer Potential

Research into lichen secondary metabolites has revealed anticancer effects in preclinical studies. These compounds have shown significant cytotoxic effects on various cancer cell lines, indicating a potential avenue for further exploration concerning the biological activity of structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-dimethylbenzoyl)-3-methylbenzoic acid, and how can purity be optimized?

- Methodological Answer : A two-step synthesis is typical for analogous benzoic acid derivatives. First, Friedel-Crafts acylation introduces the 2,4-dimethylbenzoyl group to a substituted benzoic acid precursor. Second, regioselective methylation at the 3-position is achieved using methyl iodide under basic conditions. Purity (>97%) is optimized via recrystallization in ethanol-water mixtures or silica-gel chromatography (hexane:ethyl acetate gradients). Monitor reaction progress by TLC and confirm purity via HPLC (C18 column, acetonitrile:water mobile phase) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and methyl/methylene groups (C-H at ~2850–2960 cm⁻¹).

- NMR : ¹H NMR should resolve aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR verifies carbonyl carbons (δ 190–210 ppm).

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the primary research applications of this compound in biological systems?

- Methodological Answer : Preliminary studies on analogous benzoic acid derivatives suggest:

- Enzyme Inhibition : Screen against kinases or hydrolases using fluorometric assays (e.g., ATPase activity with malachite green reagent).

- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs).

- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or prostaglandin E2 quantification in cell cultures .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or EGFR). Use DFT calculations (Gaussian 09) to optimize geometries and analyze frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights. QSAR models can prioritize substituents for synthesis based on electronic/steric parameters .

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation?

- Methodological Answer : For complex stereoelectronic effects:

- 2D NMR (COSY, NOESY) : Assign coupled protons and spatial proximities in aromatic regions.

- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (e.g., compare with analogous structures in Cambridge Structural Database) .

Q. How can researchers address contradictions in reported biological activity data?

- Methodological Answer : Systematically evaluate variables:

- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration).

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects.

- Metabolite Interference : Use LC-MS to detect degradation products in cell lysates that may alter activity .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

- Methodological Answer : Optimize via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.